molecular formula C19H24N4O2 B7511665 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one

Cat. No. B7511665
M. Wt: 340.4 g/mol
InChI Key: HDZLXWNPFNJWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one, also known as CEP-26401, is a small molecule inhibitor of the enzyme phosphodiesterase 1 (PDE1). PDE1 is a key regulator of intracellular signaling pathways that are involved in various physiological processes, including cardiovascular function, neurotransmission, and smooth muscle contraction. Inhibition of PDE1 has been shown to have therapeutic potential in the treatment of various diseases, including hypertension, heart failure, and neurological disorders.

Mechanism of Action

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one is a selective inhibitor of PDE1, which catalyzes the hydrolysis of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 results in increased levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various physiological processes.
Biochemical and physiological effects:
3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects are mediated by the activation of downstream signaling pathways that regulate smooth muscle contraction, platelet function, and neurotransmission.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has several advantages for use in lab experiments, including its high potency and selectivity for PDE1, as well as its ability to cross the blood-brain barrier. However, 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at higher concentrations.

Future Directions

Future research on 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one could focus on several areas, including the development of more potent and selective PDE1 inhibitors, the identification of novel therapeutic applications for 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one, and the elucidation of the molecular mechanisms underlying its effects on various physiological processes. Additionally, further studies could investigate the potential use of 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one as a tool for studying the role of PDE1 in various disease states.

Synthesis Methods

The synthesis of 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one involves several steps, including the condensation of 2-phenylethylamine with ethyl 2-oxo-4,5-dimethylpyridazine-3-carboxylate, followed by the reduction of the resulting imine with sodium borohydride to yield the corresponding amine. The amine is then acylated with 4-(2-chloroethyl)piperazine-1-carboxylic acid to form the final product.

Scientific Research Applications

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been extensively studied in preclinical models of various diseases, including hypertension, heart failure, and ischemic stroke. In these models, 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has been shown to improve cardiac function, reduce blood pressure, and protect against ischemic damage to the brain. These findings suggest that 3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one has potential therapeutic applications in the treatment of these diseases.

properties

IUPAC Name

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-15(2)20-21-18(24)17(14)19(25)23-12-10-22(11-13-23)9-8-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLXWNPFNJWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one

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